N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide
Description
This compound features a benzo[f][1,4]oxazepin core, a seven-membered heterocyclic ring containing one oxygen and one nitrogen atom, substituted with a chlorine atom at the 7-position and a 3-oxo group. The ethyl side chain at the 4-position is functionalized with an acetamide group bearing a 4-(trifluoromethoxy)phenyl moiety.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N2O4/c21-15-3-6-17-14(10-15)11-26(19(28)12-29-17)8-7-25-18(27)9-13-1-4-16(5-2-13)30-20(22,23)24/h1-6,10H,7-9,11-12H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBSFVICZBUEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CC3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that exhibits significant biological activity. Its unique structure, which includes a benzo[f][1,4]oxazepine core and various substituents, suggests potential pharmacological applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClF₃N₃O₃ |
| Molecular Weight | 413.8 g/mol |
| CAS Number | 2034552-09-3 |
The presence of the chloro and trifluoromethoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds similar to this compound exhibit notable biological activities, particularly in modulating cellular pathways. The oxazepine moiety is known for its role in various pharmacological effects, including anti-inflammatory and anticancer activities.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit specific kinases involved in cell signaling pathways. For instance, a study highlighted the compound's ability to block necrotic cell death induced by TNF (Tumor Necrosis Factor), showcasing its potential in treating inflammatory conditions .
Table 1: In Vitro Activity Profile
| Compound | RIP1 IC50 (nM) | U937 IC50 (nM) |
|---|---|---|
| 9 | 32 ± 5.8 | 200 ± 37 |
| 14 | 10 | Not applicable |
The above data indicate that compound 14 exhibits a strong inhibitory effect on RIP1 kinase, which is crucial for necroptosis and inflammation .
In Vivo Studies
Preliminary in vivo studies suggest that this compound has favorable pharmacokinetic properties. For example, it demonstrated good oral systemic exposure in rat models with an AUC of 2.2 µg.h/mL and a half-life of approximately 2.9 hours at a dose of 2 mg/kg . Such profiles are promising for further development as a therapeutic agent.
Case Study: Anticancer Properties
A recent study evaluated the anticancer effects of similar oxazepine derivatives on various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect .
Case Study: Anti-inflammatory Effects
Another case study focused on the anti-inflammatory potential of oxazepine derivatives. The findings revealed that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro, highlighting their therapeutic potential in inflammatory diseases like rheumatoid arthritis .
Scientific Research Applications
Pharmacological Applications
The compound's structural characteristics suggest potential pharmacological activities, particularly in the modulation of biological pathways. Its benzo[f][1,4]oxazepine core and trifluoromethoxy substitution indicate possible interactions with various biological targets.
Anticancer Activity
Research has indicated that compounds similar to N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide exhibit significant anticancer properties. For example, studies on related compounds have shown effectiveness against various cancer cell lines, demonstrating growth inhibition rates of over 75% in some cases . The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.
Anti-inflammatory Properties
Compounds within this chemical class have been investigated for their anti-inflammatory effects. They potentially inhibit key inflammatory mediators and pathways, making them candidates for treating conditions characterized by excessive inflammation .
Several studies have documented the biological activities associated with the compound:
- Study on Anticancer Effects : A study demonstrated that a structurally similar compound inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
- Inflammatory Response Modulation : Another investigation highlighted the compound's ability to reduce cytokine levels in animal models of inflammation, suggesting its therapeutic potential in chronic inflammatory diseases.
Comparison with Similar Compounds
Structural Comparison
Key Differences :
Spectral Data
Notable Trends:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
